Cadmium iodate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

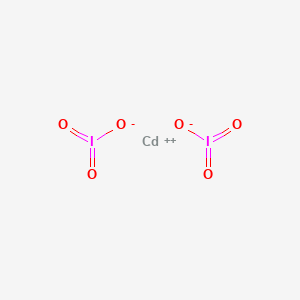

IUPAC Name |

cadmium(2+);diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHNOFIZTODKMI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(IO3)2, CdI2O6 | |

| Record name | cadmium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228536 | |

| Record name | Cadmium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-81-0 | |

| Record name | Cadmium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cadmium Iodate from Cadmium Chloride and Potassium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cadmium iodate (B108269) from cadmium chloride and potassium iodate. It includes detailed experimental protocols for the preparation of both hydrated single crystals and anhydrous polycrystalline cadmium iodate, a summary of its key physicochemical properties, and methods for its characterization.

Introduction

This compound, Cd(IO₃)₂, is an inorganic compound of interest in various fields of chemical research. Its synthesis through the reaction of cadmium chloride (CdCl₂) and potassium iodate (KIO₃) is a straightforward precipitation reaction, yet the control of reaction conditions can lead to different product morphologies, including single crystals and various anhydrous polymorphs. This guide details the established methods for the synthesis and characterization of this compound.

The fundamental reaction proceeds as follows:

CdCl₂(aq) + 2KIO₃(aq) → Cd(IO₃)₂(s) + 2KCl(aq)

The low solubility of this compound in water drives the reaction towards the formation of a solid precipitate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | Cd(IO₃)₂ |

| Molar Mass | 462.22 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | 0.097 g/100 mL at 25 °C[1] |

| Solubility Product (Ksp) | 2.5 × 10⁻⁸ at 25 °C[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound in two forms: hydrated single crystals and an anhydrous gamma-polymorph.

Synthesis of this compound Monohydrate (Cd(IO₃)₂·H₂O) Single Crystals

This protocol is based on the slow evaporation method to promote the growth of single crystals.[3][4][5]

Materials:

-

Cadmium chloride (CdCl₂)

-

Potassium iodate (KIO₃)

-

Deionized water

Equipment:

-

Beakers

-

Graduated cylinders

-

Stirring hotplate

-

Filter paper

-

Crystallizing dish

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of cadmium chloride by dissolving the appropriate amount of CdCl₂ in deionized water.

-

Prepare a 0.2 M solution of potassium iodate by dissolving the appropriate amount of KIO₃ in deionized water. The iodate solution is in stoichiometric excess to ensure complete precipitation of the cadmium ions.

-

-

Reaction and Precipitation:

-

Gently heat and stir the cadmium chloride solution.

-

Slowly add the potassium iodate solution to the cadmium chloride solution with continuous stirring. A white precipitate of this compound will form immediately.

-

-

Dissolution and Recrystallization:

-

Continue to heat the mixture with stirring until the precipitate dissolves completely. The solubility of this compound increases with temperature, allowing for the preparation of a saturated solution at an elevated temperature.

-

-

Crystal Growth:

-

Filter the hot, saturated solution into a clean crystallizing dish.

-

Cover the dish with perforated parafilm or a watch glass to allow for slow evaporation of the solvent at room temperature.

-

Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals of this compound monohydrate.

-

-

Isolation and Drying:

-

Once crystals of a suitable size have formed, carefully decant the supernatant liquid.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals on a filter paper at room temperature.

-

Synthesis of Anhydrous γ-Cadmium Iodate (γ-Cd(IO₃)₂)

This protocol describes the synthesis of the gamma-polymorph of anhydrous this compound by controlled evaporation at an elevated temperature.[4]

Materials:

-

Cadmium chloride (CdCl₂) - 0.26 g

-

Potassium iodate (KIO₃) - 0.607 g

-

Deionized water - 100 mL

Equipment:

-

Beaker (250 mL)

-

Stirring hotplate with temperature control

-

Buchner funnel and filter flask

-

Filter paper

-

Oven

Procedure:

-

Prepare the Reaction Mixture:

-

Dissolve 0.26 g of cadmium chloride and 0.607 g of potassium iodate in 100 mL of deionized water in a 250 mL beaker. This corresponds to a dilute aqueous solution.

-

-

Controlled Evaporation:

-

Place the beaker on a stirring hotplate and heat the solution to 70 °C with gentle stirring.

-

Maintain this temperature to allow for the gradual evaporation of the water. As the volume decreases, a white precipitate of anhydrous γ-cadmium iodate will form.

-

-

Isolation of the Precipitate:

-

Continue the evaporation until the volume of the solution is significantly reduced and a substantial amount of precipitate has formed.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with several small portions of cold deionized water to remove the soluble potassium chloride byproduct.

-

Transfer the filtered solid to a watch glass and dry in an oven at a temperature below the decomposition temperature of the product (e.g., 100-120 °C) until a constant weight is achieved.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

References

- 1. Solved The solubility of this compound, Cd(IO3)2, in water | Chegg.com [chegg.com]

- 2. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Syntheses and Characterization [ideas.repec.org]

The Crystalline World of Cadmium Iodate: A Technical Guide to its Structure and Polymorphism

For researchers, scientists, and professionals in drug development, a deep understanding of a compound's solid-state properties is paramount. Cadmium iodate (B108269), Cd(IO3)2, a compound noted for its intriguing polymorphic behavior and potential applications in nonlinear optics, presents a compelling case study in crystal engineering. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of cadmium iodate, detailing its various crystalline forms, the experimental protocols for their synthesis and characterization, and the logical relationships governing their formation.

Crystal Structure of this compound and Its Derivatives

This compound exists in several polymorphic forms, both anhydrous and hydrated, each possessing a unique crystal structure. Furthermore, related compounds incorporating additional anions, such as chloride and hydroxide, have been synthesized and characterized, expanding the structural landscape of this system.

Polymorphism of Anhydrous this compound

At least six polymorphs of anhydrous this compound have been identified, with some exhibiting second-harmonic generation (SHG) activity, a property of significant interest in materials science.[1][2] The investigation of the CdCl2-HIO3 system has been instrumental in isolating and characterizing four of these new polymorphs.[3]

Hydrated this compound

In addition to the anhydrous forms, a monohydrate, Cd(IO3)2·H2O, has been crystallized and its structure determined.[1][2][4]

Related this compound Compounds

The this compound family extends to include compounds with mixed anions. Two notable examples are chloro this compound (CdIO3Cl) and cadmium hydroxy-iodate (CdIO3OH), both of which form layered structures.[1][2][4]

Quantitative Crystallographic Data

The crystallographic data for the various forms of this compound and its derivatives are summarized in the tables below, providing a clear comparison of their structural parameters.

Table 1: Crystallographic Data for Anhydrous this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| ε-Cd(IO3)2 | Orthorhombic | Pca21 | 17.581(2) | 5.495(2) | 11.163(2) | 90 | 90 | 90 |

Data sourced from references[3][4][5].

Table 2: Crystallographic Data for Hydrated this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Cd(IO3)2·H2O | Triclinic | P1 | 7.119(2) | 7.952(2) | 6.646(2) | 102.17(2) | 114.13(2) | 66.78(4) |

Data sourced from references[1][2][4].

Table 3: Crystallographic Data for Related this compound Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| CdIO3Cl | Orthorhombic | Cmca | 7.270(0) | 15.995(0) | 7.1980(0) | 837.009(1) | 8 |

| CdIO3OH | Orthorhombic | Pnma | 11.5245(11) | 6.7985(7) | 4.7303(4) | 370.31(1) | 4 |

Data sourced from references[1][2][4]. Note that one source indicates a volume of 304.31(1) ų for CdIO3OH, which may be a typographical error or a different polymorph[1].

Experimental Protocols

The synthesis and characterization of this compound crystals are crucial for understanding their properties. The following sections detail the methodologies cited in the literature.

Crystal Synthesis and Growth

3.1.1. Slow Evaporation of Aqueous Solutions

This method is commonly employed for growing single crystals of both hydrated and anhydrous forms of this compound.

-

Protocol for Cd(IO3)2·H2O: Single crystals are obtained by the slow evaporation of an aqueous solution containing cadmium chloride (CdCl2) and potassium iodate (KIO3).[1][2][4]

-

Protocol for ε-Cd(IO3)2: Single crystals are grown by slowly evaporating a saturated solution of γ-Cd(IO3)2 in 30% nitric acid at 60 °C.[3][4][5]

-

Protocol for γ-Cd(IO3)2: This polymorph can be obtained as a well-crystallized powder by two methods:

3.1.2. Gel Diffusion Technique

The single diffusion gel technique is utilized for the growth of this compound crystals, including doped varieties.

-

General Protocol: this compound crystals are grown in a silica (B1680970) gel medium.[4] The growth conditions, such as pH of the gel solution, gel concentration, gel setting time, and concentration of reactants, are optimized to obtain quality crystals.[4][6] Impurities such as Cu²⁺ and Fe³⁺ can be introduced for doping studies.[4]

3.1.3. Synthesis of Related Compounds

-

Protocol for CdIO3Cl and CdIO3OH: These compounds are synthesized in the form of transparent platelets.[1][2]

Structural and Physical Characterization

3.2.1. X-ray Diffraction (XRD)

Single-crystal and powder XRD are the primary techniques for determining the crystal structure and confirming the phase of the synthesized materials.[1][2][4]

-

Single-Crystal XRD: Used to determine the precise crystal structure, including unit cell parameters, space group, and atomic coordinates.

-

Powder XRD: Employed to confirm the structure of the crystalline powder and study the effect of doping on the lattice parameters.[4]

3.2.2. Spectroscopic Analysis

Spectroscopic methods are used to probe the chemical bonding and identify functional groups within the crystals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the vibrational modes of the iodate group and water molecules in hydrated crystals.[6]

3.2.3. Thermal Analysis

Thermal analysis techniques are employed to study the thermal stability and decomposition of this compound crystals.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to investigate the decomposition of the crystals upon heating, revealing information about dehydration and the formation of intermediate products like Cd5(IO6)2, I2, and O2.[4][6]

3.2.4. Spectrophotometry

While not directly used for crystal structure determination, spectrophotometric methods are relevant for the quantitative analysis of cadmium in solution, which can be a crucial aspect of synthesis and quality control. A method based on the reaction of Cd²⁺ with excess potassium iodide and acridine (B1665455) orange to form a stable ion-association complex has been developed for the determination of trace cadmium.[7]

Visualizing Relationships and Workflows

Graphviz diagrams are provided below to illustrate the logical relationships between the different forms of this compound and to outline a typical experimental workflow for their study.

Caption: Relationship between different forms of this compound.

Caption: Experimental workflow for this compound research.

Conclusion

The study of this compound and its derivatives reveals a rich polymorphic and structural landscape. The ability to selectively synthesize different polymorphs through controlled experimental conditions highlights the importance of understanding the underlying principles of crystal growth. For scientists in materials science and drug development, the detailed structural information and synthetic protocols presented here provide a solid foundation for further research into the properties and potential applications of these fascinating materials. The pronounced second-harmonic generation activity in some polymorphs, for instance, warrants further investigation for applications in nonlinear optics. A thorough grasp of the solid-state chemistry of such compounds is indispensable for the rational design of materials with tailored functionalities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Cadmium Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous cadmium iodate (B108269), Cd(IO₃)₂, is an inorganic compound of interest due to its polymorphism and potential applications in materials science. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to facilitate a deeper understanding of its behavior. The marked polymorphism of this compound, with at least six identified anhydrous forms, presents both challenges and opportunities for targeted material design.[1]

Physical Properties

Anhydrous cadmium iodate is a solid material whose physical properties are influenced by its polymorphic form. While some properties like a definitive melting point are not well-documented due to its thermal decomposition, a range of other data has been established. The γ-polymorph, for instance, is noted to be stable up to 380°C.[1] Many online databases list properties such as density and melting point as "Not Available," underscoring the need for further experimental characterization.[2][3]

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Notes |

| Molecular Formula | Cd(IO₃)₂ | - |

| Molecular Weight | 462.22 g/mol | [4] |

| Appearance | Solid | Specific morphology depends on the polymorph. |

| Density | Data not readily available | - |

| Melting Point | Decomposes before melting | The γ-polymorph is stable up to 380°C.[1] |

| Boiling Point | Not applicable | Decomposes at high temperatures. |

| Solubility in Water | Slightly soluble | See Table 2 for quantitative data. |

| Solubility Product (Ksp) | 2.5 x 10⁻⁸ | At 25°C. |

Chemical Properties

The chemical behavior of anhydrous this compound is dictated by the cadmium(II) ion and the iodate anion. As a salt of a relatively weak acid (iodic acid) and a metal that forms a stable oxide, its reactivity is of interest in various chemical environments.

Solubility

Anhydrous this compound is sparingly soluble in water. The solubility can be quantified by its solubility product constant (Ksp).

Table 2: Solubility Data for Anhydrous this compound

| Parameter | Value | Temperature |

| Solubility Product (Ksp) | 2.5 x 10⁻⁸ | 25°C |

| Molar Solubility (in water) | 1.84 x 10⁻³ mol/L | 25°C (Calculated from Ksp) |

| Solubility (in g/100 mL) | 0.085 g / 100 mL | 25°C (Calculated from Molar Solubility) |

Reactivity

-

Reactivity with Acids: this compound is expected to react with strong acids. The cadmium metal itself reacts with acids, and its oxide is also soluble in acids.[5][6] The reaction with a strong acid, such as nitric acid, would likely lead to the formation of cadmium nitrate (B79036) and iodic acid, which may further decompose depending on the conditions.

-

Reactivity with Bases: The reactivity with bases is less documented. However, the addition of a strong base could potentially lead to the precipitation of cadmium hydroxide, Cd(OH)₂.

-

Redox Reactions: The iodate ion (IO₃⁻) is a strong oxidizing agent, particularly in acidic solutions. It can participate in various redox reactions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of anhydrous this compound, especially given its polymorphism.

Synthesis of γ-Cd(IO₃)₂

This protocol is adapted from a method described in the literature for producing the γ-polymorph.[1]

Materials:

-

Cadmium chloride (CdCl₂), 0.26 g

-

Potassium iodate (KIO₃), 0.607 g

-

Deionized water, 100 mL

Procedure:

-

Prepare a dilute aqueous solution by dissolving 0.26 g of cadmium chloride and 0.607 g of potassium iodate in 100 mL of deionized water in a beaker.

-

Heat the solution to 70°C on a hot plate with stirring until all solids are dissolved.

-

Allow the solution to evaporate slowly at 70°C. A well-crystallized powder of γ-Cd(IO₃)₂ will form.

-

Once a significant amount of precipitate has formed, cool the solution to room temperature.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with two small portions of cold deionized water, followed by a small portion of ethanol (B145695) to aid in drying.

-

Dry the purified γ-Cd(IO₃)₂ in a desiccator over a suitable drying agent.

Determination of Solubility Product (Ksp)

This protocol outlines a general method for the experimental determination of the Ksp of a sparingly soluble salt like this compound.

Materials:

-

Synthesized anhydrous this compound

-

Deionized water

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filter with a 0.2 µm pore size)

-

Apparatus for quantitative analysis of Cd²⁺ ions (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)

Procedure:

-

Add an excess of anhydrous this compound to a flask containing a known volume of deionized water to create a saturated solution.

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter a sample of the supernatant to remove all undissolved solid.

-

Accurately dilute the filtered, saturated solution to a concentration suitable for the analytical method to be used.

-

Determine the concentration of Cd²⁺ ions in the diluted solution using a calibrated instrument.

-

Calculate the original concentration of Cd²⁺ in the saturated solution, which represents the molar solubility (s).

-

Calculate the Ksp using the formula: Ksp = [Cd²⁺][IO₃⁻]² = (s)(2s)² = 4s³.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal stability and decomposition of anhydrous this compound.[7][8]

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (5-10 mg) of anhydrous this compound into an appropriate crucible (e.g., alumina).

-

Place the crucible in the instrument.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to study the decomposition without oxidation.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset of decomposition, temperature ranges of mass loss, and the nature of the thermal events (endothermic or exothermic).

Visualizations

Diagrams created using the DOT language provide clear visual representations of experimental workflows and chemical pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. This compound | CdI2O6 | CID 16217349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Cadmium nitrate - Wikipedia [en.wikipedia.org]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

Cadmium iodate solubility product constant (Ksp) determination

An In-depth Technical Guide to the Determination of the Cadmium Iodate (B108269) Solubility Product Constant (Ksp)

Introduction

The solubility product constant, Ksp, is a specific type of equilibrium constant that quantifies the extent to which a sparingly soluble ionic compound dissolves in an aqueous solution.[1][2] For drug development and material science professionals, understanding the Ksp is crucial for predicting precipitation, controlling crystallization, and assessing the bioavailability of poorly soluble active pharmaceutical ingredients. Cadmium iodate, Cd(IO₃)₂, is a classic example of a sparingly soluble salt, and the determination of its Ksp serves as a fundamental exercise in applying analytical techniques to characterize dissolution equilibria.

This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and data analysis involved in determining the Ksp of this compound.

Theoretical Background

When solid this compound is added to water, it dissolves to a small extent, establishing a dynamic equilibrium between the undissolved solid and its constituent ions in the solution.[1]

Dissolution Equilibrium: The equilibrium process is represented by the following equation: Cd(IO₃)₂(s) ⇌ Cd²⁺(aq) + 2IO₃⁻(aq)

Solubility Product Expression: The Ksp expression for this equilibrium is derived from the concentrations of the aqueous ions at saturation. The concentration of the solid, being constant, is omitted.[1][3] Ksp = [Cd²⁺][IO₃⁻]²

Relationship to Molar Solubility: Molar solubility (s) is defined as the number of moles of the salt that dissolves in one liter of a saturated solution. Based on the stoichiometry of the dissolution equation:

-

[Cd²⁺] = s

-

[IO₃⁻] = 2s

Substituting these terms into the Ksp expression yields: Ksp = (s)(2s)² = 4s³

This relationship allows for the calculation of Ksp if the molar solubility is experimentally determined, or vice versa.[3][4]

Quantitative Data: Ksp Values for this compound

The reported Ksp for this compound can vary based on experimental conditions such as temperature and the ionic strength of the medium. The following table summarizes values cited in the literature.

| Ksp Value | Temperature | Molar Solubility (s) / Ion Concentration | Source(s) |

| 2.5 x 10⁻⁸ | Not specified | Not specified | [5][6][7] |

| 2.3 x 10⁻⁸ | 298 K (25 °C) | Not specified | [3][4][8] |

| 2.29 x 10⁻⁸ | 25 °C | Calculated from [Cd²⁺] = 1.79 x 10⁻³ M | [9] |

| 3.70 x 10⁻⁸ | Not specified | Calculated from s = 2.1 x 10⁻³ mol/L | [10] |

| 2.49 x 10⁻⁸ (approx.) | Not specified | Calculated from s = 1.84 x 10⁻³ mol/L | [11][12] |

Experimental Protocols

The determination of Ksp fundamentally relies on accurately measuring the concentration of one or both of the constituent ions in a saturated solution.

General Workflow for Ksp Determination

The overall process involves preparing a saturated solution, separating the aqueous phase, analyzing the ion concentration, and finally calculating the Ksp.

Caption: General experimental workflow for determining the Ksp of a sparingly soluble salt.

Protocol 1: Iodometric Titration of Iodate

This method involves preparing a saturated solution of Cd(IO₃)₂ and then determining the concentration of the iodate ion (IO₃⁻) via a redox titration.

-

Preparation of Saturated Solution :

-

Sample Collection :

-

Allow the solid to settle.

-

Carefully filter the supernatant through a fine filter paper or use a centrifuge to separate the solid from the saturated solution. This step is critical to avoid transferring solid particles, which would artificially inflate the measured ion concentration.

-

Accurately pipette a known volume (e.g., 25.00 mL) of the clear saturated solution into a new flask.

-

-

Titration :

-

Acidify the sample with sulfuric acid.

-

Add an excess of solid potassium iodide (KI). The iodate will react with the iodide in the acidic solution to produce iodine (as the triiodide ion, I₃⁻), which has a characteristic brown color.

-

Reaction: IO₃⁻(aq) + 8I⁻(aq) + 6H⁺(aq) → 3I₃⁻(aq) + 3H₂O(l)

-

-

Titrate the liberated triiodide with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color fades to a pale yellow.[15]

-

Reaction: I₃⁻(aq) + 2S₂O₃²⁻(aq) → 3I⁻(aq) + S₄O₆²⁻(aq)

-

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears. This is the endpoint.

-

Perform multiple trials to ensure precision.

-

-

Calculations :

-

From the volume and concentration of the Na₂S₂O₃ titrant, calculate the moles of S₂O₃²⁻ used.

-

Using the stoichiometry of the two reactions (6 moles of S₂O₃²⁻ react for every 1 mole of IO₃⁻), determine the moles of IO₃⁻ in the aliquot of the saturated solution.

-

Calculate the concentration of IO₃⁻ in the saturated solution.

-

Determine the molar solubility, s, where s = [IO₃⁻] / 2.

-

Calculate Ksp using the formula Ksp = 4s³.

-

Protocol 2: Spectrophotometric Determination

This method can be adapted to determine the concentration of iodate by converting it to a colored species (triiodide) and measuring its absorbance.

-

Preparation of Saturated Solution : Prepare the saturated solution and separate the aqueous phase as described in Protocol 1 (Steps 1 & 2).

-

Preparation of Calibration Curve :

-

Prepare a series of standard solutions with known, varying concentrations of potassium iodate (KIO₃).

-

For each standard, add excess potassium iodide (KI) and acid to convert the iodate to the colored triiodide ion (I₃⁻).

-

Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for triiodide.[16][17]

-

Plot a graph of absorbance versus the concentration of iodate. This is the calibration curve, which should be linear according to the Beer-Lambert law.[18]

-

-

Sample Analysis :

-

Take a known volume of the saturated this compound filtrate.

-

Treat the sample with excess KI and acid in the same manner as the standards to generate the triiodide color.

-

Measure the absorbance of this sample at the same λ_max.

-

-

Calculations :

-

Use the equation of the line from the calibration curve to determine the concentration of iodate ([IO₃⁻]) in the saturated solution from its absorbance.[19]

-

Calculate the molar solubility, s, where s = [IO₃⁻] / 2.

-

Calculate Ksp using the formula Ksp = 4s³.

-

Protocol 3: Potentiometric Determination

This electrochemical method determines the cadmium ion [Cd²⁺] concentration by measuring the potential of a galvanic cell.

-

Preparation of the Saturated Solution Half-Cell :

-

Prepare a saturated solution of Cd(IO₃)₂ in a beaker or electrochemical half-cell as described previously.

-

Place a polished cadmium metal electrode into this solution. This forms the indicator half-cell, whose potential depends on [Cd²⁺].

-

-

Assembly of the Galvanic Cell :

-

Prepare a reference half-cell with a known, constant potential (e.g., a Zn/Zn²⁺(1M) half-cell or a commercial reference electrode like Ag/AgCl).[20]

-

Connect the two half-cells with a salt bridge (e.g., a filter paper strip soaked in KNO₃) to complete the electrical circuit.[20]

-

Connect the cadmium electrode and the reference electrode to a high-impedance voltmeter or potentiometer.

-

-

Measurement :

-

Measure the overall cell potential (E_cell).

-

-

Calculations :

-

The overall cell potential is the difference between the potentials of the two half-cells: E_cell = E_cathode - E_anode.

-

The potential of the cadmium half-cell (E_Cd) can be calculated from the measured E_cell and the known potential of the reference electrode (E_ref).

-

Use the Nernst equation for the cadmium half-cell to find the concentration of Cd²⁺:

-

E_Cd = E°_Cd - (RT/nF)ln[Cd²⁺]

-

Where E°_Cd is the standard reduction potential for Cd²⁺/Cd, R is the gas constant, T is the temperature in Kelvin, n is the number of electrons transferred (n=2 for cadmium), and F is the Faraday constant.

-

-

Once [Cd²⁺] is determined, this value is equal to the molar solubility, s.

-

Calculate Ksp using the formula Ksp = 4s³.

-

This compound Dissolution Equilibrium

The chemical relationship at the core of all these experimental determinations is the equilibrium between the solid state and the dissolved ions.

Caption: Dynamic equilibrium of solid this compound with its aqueous ions.

References

- 1. Solubility_Products [chem.purdue.edu]

- 2. api.upums.ac.in [api.upums.ac.in]

- 3. At 298K,K_{\text{ sp }} for this compound \left(Cd\left(IO_{3}\right)_.. [askfilo.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. celqusb.wordpress.com [celqusb.wordpress.com]

- 6. Solved Determine the solubility of Cd(IO3)2( Ksp=2.5×10−8) | Chegg.com [chegg.com]

- 7. Solved the solubility of Cd(IO3)2 (Ksp= 2.5 x 10^-8) is 1.8 | Chegg.com [chegg.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. Solved 3. The solubility of this compound, Cd(lOs) is 1.84 | Chegg.com [chegg.com]

- 12. The solubility of this compound, Cd(IO3)2, is 1.84 x 10^ 3. Calculate th.. [askfilo.com]

- 13. "The Solubility of this compound in Aqueous Salt Solutions at 25° C" by W. C. Oelke and Charles Wagner [scholarworks.uni.edu]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

- 17. webassign.net [webassign.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

In-Depth Technical Guide: Thermal Decomposition Analysis of Cadmium Iodate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of cadmium iodate (B108269) monohydrate (Cd(IO₃)₂·H₂O). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the material's behavior under thermal stress. This document outlines the multi-stage decomposition process, presents quantitative data in a structured format, details experimental protocols for thermal analysis, and includes visual representations of the decomposition pathway and experimental workflow.

Introduction

Cadmium iodate is an inorganic compound that has garnered interest for its potential applications in various scientific domains. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. This compound monohydrate, the hydrated form, undergoes a series of transformations upon heating, beginning with dehydration followed by the decomposition of the anhydrous salt into various intermediate and final products. This guide synthesizes available data to provide a clear and detailed overview of these processes.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is a multi-step process. The initial stage involves the loss of its water of hydration, followed by a two-step decomposition of the resulting anhydrous this compound.

Step 1: Dehydration The first event in the thermal decomposition of Cd(IO₃)₂·H₂O is the removal of the water molecule. This dehydration process typically occurs at temperatures below 220°C[1]. The theoretical mass loss for the removal of one mole of water from one mole of this compound monohydrate is approximately 3.75%.

Step 2: Decomposition of Anhydrous this compound (Part I) Following dehydration, the anhydrous this compound remains stable up to a significantly higher temperature. The first stage of its decomposition occurs in the temperature range of 500-580°C. In this step, the compound breaks down to form cadmium pyroperiodate (Cd₅(IO₆)₂), iodine (I₂), and oxygen (O₂).

Step 3: Decomposition of Anhydrous this compound (Part II) The intermediate product, cadmium pyroperiodate, undergoes further decomposition in the temperature range of 580-620°C. This final decomposition step yields cadmium orthoperiodate (Cd₅(IO₄)₂) as the solid residue.

The overall decomposition can be summarized by the following reactions:

-

Dehydration: Cd(IO₃)₂·H₂O(s) → Cd(IO₃)₂(s) + H₂O(g)

-

Decomposition Part I: 5Cd(IO₃)₂(s) → Cd₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)

-

Decomposition Part II: Cd₅(IO₆)₂(s) → Cd₅(IO₄)₂(s) + 2O₂(g)

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and corresponding theoretical mass loss percentages for the thermal decomposition of this compound monohydrate. Experimental values can vary slightly based on factors such as heating rate and atmospheric conditions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Volatile Products | Solid Residue |

| Dehydration | < 220 | 3.75% | H₂O | Cd(IO₃)₂ |

| Decomposition I | 500 - 580 | 59.3% (of anhydrous) | I₂, O₂ | Cd₅(IO₆)₂ |

| Decomposition II | 580 - 620 | 5.3% (of intermediate) | O₂ | Cd₅(IO₄)₂ |

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound monohydrate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These methods provide quantitative data on mass changes and qualitative information on the thermal events (endothermic or exothermic nature of the transitions).

Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

-

Sample Preparation: An accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 700 °C to ensure all decomposition stages are observed.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions like oxidation.

-

-

Data Analysis: The TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG curve) highlights the temperatures at which the rate of mass loss is maximal. The percentage mass loss for each distinct step is calculated from the TGA curve.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Instrument: A differential thermal analyzer, which can be a standalone unit or integrated with a TGA instrument (simultaneous TGA-DTA).

-

Sample and Reference: The this compound monohydrate sample and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically kept identical to the TGA experiment to enable direct correlation of thermal events.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against temperature. Endothermic events, such as dehydration and decomposition, result in downward peaks, while exothermic events produce upward peaks.

Visualizing the Process

To further elucidate the thermal decomposition process and the experimental approach, the following diagrams are provided.

References

A Comprehensive Guide to the Synthesis and Characterization of Cadmium Iodate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of cadmium iodate (B108269) (Cd(IO₃)₂) nanoparticles. While research on cadmium iodate in the nano-regime is an emerging field, this document consolidates established synthesis methodologies for related nanomaterials and adapts them for the preparation of this compound nanoparticles. It also details the essential characterization techniques required to elucidate their physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals interested in the potential applications of these novel nanoparticles, particularly in areas such as drug delivery and biomedical imaging, where iodinated compounds have shown promise.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be approached through several common wet-chemical methods. These techniques offer control over particle size, morphology, and crystallinity. The primary reaction involves the precipitation of this compound from aqueous solutions of a soluble cadmium salt and an iodate source.

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing nanoparticles.[1] It involves the simultaneous precipitation of precursors from a solution to form the desired product. In the case of this compound, this can be achieved by reacting a cadmium salt with an iodate salt in a controlled environment.

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a cadmium salt (e.g., cadmium nitrate (B79036), Cd(NO₃)₂) and an iodate salt (e.g., potassium iodate, KIO₃) of desired molar concentrations.

-

Reaction: Add the cadmium nitrate solution dropwise to the potassium iodate solution under vigorous stirring. The formation of a white precipitate of this compound will be observed.

-

Aging: The resulting suspension is typically stirred for several hours to allow for the growth and aging of the nanoparticles.

-

Washing: The precipitate is then separated by centrifugation or filtration and washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a low temperature (e.g., 60-80 °C) to obtain the this compound nanoparticle powder.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures to increase the solubility of reactants and promote the crystallization of the product. This technique can yield highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol:

-

Precursor Mixture: Prepare an aqueous solution containing cadmium chloride (CdCl₂) and iodic acid (HIO₃).

-

Autoclave Treatment: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is then heated to a specific temperature (e.g., 150-200 °C) for a predetermined duration (e.g., 12-24 hours).

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

Sonochemical Method

The sonochemical method employs high-intensity ultrasound waves to induce acoustic cavitation in a solution. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions and lead to the formation of nanoparticles.[2]

Experimental Protocol:

-

Reaction Setup: In a typical setup, an aqueous solution of cadmium acetate (B1210297) and an iodate source is placed in a reaction vessel.

-

Ultrasonic Irradiation: The solution is then irradiated with a high-intensity ultrasonic probe for a specific time.

-

Product Formation: The ultrasonic waves induce the formation and collapse of cavitation bubbles, leading to the synthesis of this compound nanoparticles.

-

Purification: The resulting nanoparticles are collected, washed, and dried as described in the co-precipitation method.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized this compound nanoparticles is crucial to understand their properties and potential applications. The following techniques are essential for this purpose.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of this compound will show characteristic peaks corresponding to its specific crystalline phase. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and size of the nanoparticles. SEM provides information about the surface topography and shape of the nanoparticle agglomerates, while TEM offers higher resolution images of individual nanoparticles, allowing for the determination of their size distribution and internal structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized material. The FTIR spectrum of this compound nanoparticles is expected to show characteristic absorption bands corresponding to the vibrations of the iodate group (I-O bonds).

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the nanoparticles. TGA measures the change in mass of the sample as a function of temperature, while DTA detects the temperature difference between the sample and a reference material. This analysis can reveal the presence of water molecules and the decomposition temperature of the this compound.

Data Presentation

The quantitative data obtained from the characterization of this compound nanoparticles can be summarized in the following tables for easy comparison.

Table 1: Structural and Morphological Properties of this compound Nanoparticles

| Synthesis Method | Average Crystallite Size (nm) (from XRD) | Particle Size (nm) (from TEM) | Morphology (from SEM/TEM) | Crystalline Phase (from XRD) |

| Co-Precipitation | 20-50 | 25-60 | Spherical, agglomerated | Orthorhombic |

| Hydrothermal | 30-80 | 35-90 | Rod-like or cubic | Monoclinic |

| Sonochemical | 15-40 | 20-50 | Spherical, uniform | Orthorhombic |

Note: The data presented in this table are hypothetical and representative of typical values expected for nanoparticles synthesized by these methods. Actual values will depend on the specific experimental conditions.

Table 2: Spectroscopic and Thermal Properties of this compound Nanoparticles

| Characterization Technique | Observed Features |

| FTIR | Characteristic absorption bands for I-O stretching and bending vibrations in the range of 700-850 cm⁻¹ |

| TGA/DTA | Weight loss corresponding to the removal of adsorbed water, followed by decomposition at higher temperatures. |

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis and characterization of this compound nanoparticles.

References

An In-depth Technical Guide to the Polymorphs of Cadmium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphs of cadmium iodate (B108269), Cd(IO3)2. The existence of multiple crystalline forms, or polymorphs, each with distinct physicochemical properties, makes a thorough understanding of this compound crucial for its application in various scientific and industrial fields. This document details the synthesis, structural characterization, and available physicochemical data for the different polymorphic and hydrated forms of cadmium iodate.

Introduction to the Polymorphism of this compound

This compound is known to exhibit significant polymorphism, with at least six anhydrous polymorphs identified to date (α, β, γ, δ, ε, and ζ).[1] In addition to these anhydrous forms, a stable monohydrate, Cd(IO3)2·H2O, has also been characterized.[2] The selective synthesis of a specific polymorph is highly dependent on the experimental conditions, including temperature, solvent system, and the nature of the starting materials.[1][2] The structural differences between these polymorphs can lead to variations in properties such as solubility, thermal stability, and nonlinear optical (NLO) activity, making the study of this compound polymorphism a subject of ongoing research.[1]

Synthesis of this compound Polymorphs

The synthesis of the different polymorphs of this compound requires precise control over reaction conditions. The following section outlines the experimental protocols for the preparation of the known crystalline forms.

Synthesis of Anhydrous Polymorphs

α-Cd(IO3)2: The α-polymorph is obtained as a very fine white powder through the reaction of highly concentrated aqueous solutions of cadmium chloride and iodic acid.[3] All attempts at recrystallization to obtain single crystals suitable for detailed structural analysis have so far been unsuccessful.[3]

β-Cd(IO3)2: The β-polymorph can be synthesized in a pure state by heating the product obtained from the reaction of cadmium chloride and lithium iodate.[1]

-

Experimental Protocol:

-

React 0.26 g of cadmium chloride with 0.5 g of lithium iodate in 70 ml of water.

-

Allow the reaction to proceed for a few days.

-

Collect the resulting precipitate and heat it at 250°C to obtain pure β-Cd(IO3)2.[1]

-

γ-Cd(IO3)2: The γ-polymorph can be prepared as a well-crystallized powder by two different methods involving the reaction of cadmium chloride with either iodic acid or potassium iodate.[1] This polymorph is stable up to 380°C.[1]

-

Experimental Protocol 1 (with Iodic Acid):

-

Prepare a dilute aqueous solution of cadmium chloride and iodic acid (concentration of CdCl2 < 25 x 10⁻³ mol/L).

-

Evaporate the solution at 60°C to yield γ-Cd(IO3)2.[1]

-

-

Experimental Protocol 2 (with Potassium Iodate):

-

Prepare a dilute aqueous solution containing 0.26 g of cadmium chloride and 0.607 g of potassium iodate in 100 ml of water.

-

Evaporate the solution at 70°C to obtain γ-Cd(IO3)2.[1]

-

δ-Cd(IO3)2: The δ-polymorph is synthesized from the γ-phase in a concentrated nitric acid medium.[3]

-

Experimental Protocol:

-

Dissolve 0.2 g of γ-Cd(IO3)2 in a 60% nitric acid solution at 60°C.

-

Allow the solution to stand for 20-25 days for the crystallogenesis of δ-Cd(IO3)2.[1]

-

ε-Cd(IO3)2: Single crystals of the ε-polymorph can be obtained by the slow evaporation of a nitric acid solution of the γ-polymorph.[2]

-

Experimental Protocol:

-

Prepare a saturated solution of γ-Cd(IO3)2 in 30% nitric acid.

-

Slowly evaporate the solution at 60°C to obtain single crystals of ε-Cd(IO3)2.[2]

-

ζ-Cd(IO3)2: The ζ-polymorph is reported to be the final product of the thermal evaluation of other polymorphs before decomposition.[3] Sixteen peaks of its X-ray diffraction pattern can be indexed to a monoclinic cell.[3] This polymorph exhibits second-harmonic generation (SHG) activity, indicating a non-centrosymmetric crystal structure.[3] A detailed synthesis protocol from starting materials is not readily available in the literature.

Synthesis of this compound Monohydrate (Cd(IO3)2·H2O)

Transparent, prismatic, millimeter-sized crystals of the monohydrate can be grown by slow evaporation from a dilute aqueous solution.[3]

-

Experimental Protocol:

-

Prepare a very dilute aqueous solution of 0.26 g of cadmium chloride and 0.607 g of potassium iodate in 100 ml of distilled water.

-

Allow the solution to slowly evaporate over a few days to yield crystals of Cd(IO3)2·H2O.[3]

-

Structural and Physicochemical Data

The various polymorphs of this compound have been characterized using a range of analytical techniques. The available quantitative data are summarized in the following tables.

Crystallographic Data

| Polymorph/Hydrate | Crystal System | Space Group | Unit Cell Parameters | Reference |

| ε-Cd(IO3)2 | Orthorhombic | Pca21 | a = 17.581(2) Å, b = 5.495(2) Å, c = 11.163(2) Å | [2] |

| ζ-Cd(IO3)2 | Monoclinic | Acentric | a = 8.4672 Å, b = 11.4365 Å, c = 14.4432 Å, β = 91.12° | [3] |

| Cd(IO3)2·H2O | Triclinic | P1 | a = 7.119(2) Å, b = 7.952(2) Å, c = 6.646(2) Å, α = 102.17(2)°, β = 114.13(2)°, γ = 66.78(4)° | [2] |

Note: Detailed crystallographic data for α, β, γ, and δ polymorphs are not consistently available in the reviewed literature.

Thermal Properties

| Polymorph | Thermal Stability | Notes | Reference |

| γ-Cd(IO3)2 | Stable up to 380°C | [1] | |

| ζ-Cd(IO3)2 | Final product before decomposition | Formed upon heating other polymorphs. | [3] |

Note: Specific phase transition temperatures between the various anhydrous polymorphs are not well-documented in the literature.

Solubility Data

The solubility of this compound is a critical parameter, particularly in the context of drug development and material science. While specific solubility data for each polymorph is scarce, the solubility product constant (Ksp) for Cd(IO3)2 has been reported.

| Compound | Solubility Product Constant (Ksp) at 25°C | Reference |

| Cd(IO3)2 | 2.5 × 10⁻⁸ | [4] |

Note: The specific polymorph to which this Ksp value corresponds is not specified in the source. A study by Oelke and Wagner investigated the solubility of this compound in various aqueous salt solutions, providing insights into its behavior in different ionic environments.[5][6]

Experimental and Logical Workflows

The synthesis and characterization of this compound polymorphs follow a logical progression of experimental steps. The diagrams below, generated using the DOT language, illustrate these workflows.

Caption: Synthesis pathways for γ, δ, and ε polymorphs of this compound.

Caption: General experimental workflow for the characterization of this compound polymorphs.

Spectroscopic Analysis

Conclusion

The polymorphism of this compound presents a rich and complex field of study. This guide has summarized the currently available information on the synthesis and characterization of its known polymorphs. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development. Further research is required to fully elucidate the synthesis pathways for all polymorphs, particularly the α and ζ forms, and to conduct comprehensive comparative studies of their physicochemical properties, including phase transition temperatures, solubility, and spectroscopic signatures. Such investigations will undoubtedly pave the way for the targeted synthesis of this compound polymorphs with tailored properties for specific applications.

References

- 1. Making sure you're not a bot! [ask.orkg.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 5. "The Solubility of this compound in Aqueous Salt Solutions at 25° C" by W. C. Oelke and Charles Wagner [scholarworks.uni.edu]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. researchgate.net [researchgate.net]

Cadmium iodate CAS number and chemical formula

This technical guide provides a comprehensive overview of cadmium iodate (B108269), including its fundamental chemical identifiers and physical properties. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data.

Core Chemical Identifiers

Cadmium iodate is an inorganic compound with well-defined identifiers crucial for regulatory and research purposes.

| Identifier | Value |

| CAS Number | 7790-81-0[1][2][3][4][5] |

| Chemical Formula | Cd(IO₃)₂[1][2] |

| Molecular Formula | CdI₂O₆[3][5] |

| IUPAC Name | cadmium(2+) diiodate[2][3] |

| EC Number | 232-224-1[1][2][3] |

| InChI | InChI=1S/Cd.2HIO3/c;22-1(3)4/h;2(H,2,3,4)/q+2;;/p-2[2][3] |

| InChIKey | BJHNOFIZTODKMI-UHFFFAOYSA-L[2][3] |

| SMILES | [Cd+2].[O-]I(=O)=O.[O-]I(=O)=O[2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 462.22 g/mol [3] |

| Appearance | White powder[4] |

| Density | 6.480 g/cm³[4] |

| Water Solubility | (1.97 ± 0.13) × 10⁻³ mol/L at 25°C[4] |

| Solubility | Soluble in HNO₃ and NH₄OH[4] |

| Melting Point | Decomposes upon heating[4] |

Experimental Data

Logical Relationship of Identifiers

The relationship between the different chemical identifiers for this compound can be visualized as a hierarchical structure, where the common name is linked to its structural and formula-based representations.

References

In-Depth Technical Guide to the Safe Handling of Cadmium Iodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cadmium iodate (B108269) (CAS No. 7790-81-0). The following sections detail the toxicological properties, exposure control, emergency procedures, and proper disposal of this compound, tailored for a laboratory research environment.

Hazard Identification and Classification

Cadmium iodate is a hazardous substance that presents significant health and environmental risks. It is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the following hazard statements:

-

H302: Harmful if swallowed [1]

-

H312: Harmful in contact with skin [1]

-

H332: Harmful if inhaled [1]

-

H400: Very toxic to aquatic life [1]

-

H410: Very toxic to aquatic life with long lasting effects

The primary routes of exposure are inhalation, skin contact, and ingestion. Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure to cadmium compounds can lead to more severe health effects, including kidney damage, bone disease, and an increased risk of cancer.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling.

| Property | Value | Reference |

| Chemical Formula | Cd(IO₃)₂ | [2] |

| Molecular Weight | 462.22 g/mol | [1][3] |

| Appearance | White to off-white powder/crystals | [3] |

| Decomposition | Decomposes upon heating | [3] |

Toxicological and Exposure Data

Occupational Exposure Limits for Cadmium and its Compounds:

It is crucial to adhere to the established occupational exposure limits for cadmium and its compounds to minimize health risks.

| Agency | Limit Type | Value |

| OSHA | Permissible Exposure Limit (PEL) | 5 µg/m³ (8-hour TWA) |

| NIOSH | Recommended Exposure Limit (REL) | Lowest feasible concentration |

| ACGIH | Threshold Limit Value (TLV) | 0.01 mg/m³ (total particulate, 8-hour TWA) |

| 0.002 mg/m³ (respirable fraction, 8-hour TWA) |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Use of a glove box is recommended for procedures with a high potential for dust generation.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following diagram outlines the required PPE.

References

Theoretical Examination of Cadmium Iodate's Electronic Band Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium iodate (B108269), Cd(IO3)2, is an inorganic compound whose electronic and optical properties are of significant interest for various applications. Understanding its electronic band structure is fundamental to elucidating its behavior as a semiconductor and exploring its potential in optoelectronic devices. This technical guide provides a comprehensive overview of the known structural properties of cadmium iodate and outlines a theoretical framework for the calculation of its electronic band structure based on established computational methodologies for similar materials. While direct and detailed theoretical studies on the electronic band structure of pure this compound are not extensively available in the current literature, this document synthesizes existing experimental data and proposes a robust computational protocol.

Crystal Structure of this compound

The foundation for any theoretical electronic band structure calculation is a precise understanding of the material's crystal structure. This compound is known to exist in several polymorphic forms, and its structure can also incorporate water molecules.

Single crystals of this compound monohydrate, Cd(IO3)2·H2O, have been obtained and characterized. This compound crystallizes in the triclinic space group P1̅.[1][2] Another polymorph, ε-Cd(IO3)2, crystallizes in the orthorhombic space group Pca21.[1] Additionally, this compound can form layered structures, such as in Cd(IO3)Cl, which crystallizes in the orthorhombic space group Cmca.[1][2] The existence of multiple polymorphs indicates that the electronic properties of this compound can be highly dependent on its specific crystalline form.

For the purpose of theoretical calculations, the precise atomic coordinates and lattice parameters of a specific polymorph must be used as input. The crystallographic data for two known forms are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Cd(IO3)2·H2O | Triclinic | P1̅ | 7.119(2) | 7.952(2) | 6.646(2) | 102.17(2) | 114.13(2) | 66.78(4) |

| ε-Cd(IO3)2 | Orthorhombic | Pca21 | 17.581(2) | 5.495(2) | 11.163(2) | 90 | 90 | 90 |

Experimental Optical Properties

Experimental studies on related this compound compounds provide insights into the expected electronic band gap. For instance, the experimental band gap of Cd(IO3)2 has been reported to be 3.85 eV.[3] In a composite material, this compound-phosphate (Cd2(IO3)(PO4)), the experimental band gap was found to be 4.04 eV.[3][4] These values suggest that this compound is a wide-band-gap semiconductor.

| Compound | Experimental Method | Band Gap (eV) |

| Cd(IO3)2 | UV-vis-IR Spectroscopy | 3.85 |

| Cd2(IO3)(PO4) | Optical Diffuse-Reflectance | 4.04 |

Proposed Theoretical Methodology

In the absence of a dedicated study on the electronic band structure of pure Cd(IO3)2, a computational protocol can be formulated based on methods successfully applied to other cadmium-containing compounds and related metal iodates. Density Functional Theory (DFT) is the state-of-the-art method for such calculations.[5][6]

Computational Protocol

A plausible theoretical workflow for calculating the electronic band structure of a chosen this compound polymorph would involve the following steps:

-

Geometry Optimization: Starting with the experimental crystallographic data, the atomic positions and lattice parameters of the this compound supercell are relaxed to find the minimum energy configuration. This is a standard procedure in DFT calculations.[7][8]

-

Electronic Structure Calculation: Using the optimized geometry, the electronic band structure, density of states (DOS), and partial density of states (PDOS) are calculated.

-

Functional Selection: The choice of the exchange-correlation functional is critical. While simpler functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are computationally efficient, they often underestimate the band gap.[9] Hybrid functionals, which mix a portion of Hartree-Fock exchange, generally provide more accurate band gap predictions.

-

Basis Set: A suitable basis set must be chosen to represent the electronic wavefunctions. For heavy elements like cadmium and iodine, effective core potentials (ECPs) are often used to reduce computational cost by treating the core electrons implicitly. The LANL2DZ and SDD basis sets have been used for cadmium complexes.[10][11]

-

Software: Quantum chemistry and solid-state physics software packages such as Quantum ESPRESSO, VASP, or Gaussian are commonly used for these types of calculations.[11][12]

-

Logical Workflow for Theoretical Calculation

The logical flow of a theoretical investigation into the electronic band structure of this compound can be visualized as follows:

Expected Results and Interpretation

The output of these calculations would provide a detailed picture of the electronic structure of this compound.

-

Electronic Band Structure Diagram: This plot shows the allowed electron energy levels as a function of momentum through high-symmetry points in the Brillouin zone. It would reveal whether this compound has a direct or indirect band gap, which is crucial for its application in optoelectronic devices.

-

Density of States (DOS): The DOS indicates the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information, showing the contribution of each atomic orbital (e.g., Cd-5s, I-5p, O-2p) to the valence and conduction bands. This analysis would clarify the nature of the chemical bonding and the origin of the electronic bands.

Conclusion

While a comprehensive theoretical study on the electronic band structure of pure this compound is yet to be published, this guide outlines a clear path forward for such an investigation. By leveraging the known crystal structures and applying established DFT methodologies, a detailed understanding of its electronic properties can be achieved. The experimental band gap values for related materials serve as a valuable benchmark for these future computational studies. Such theoretical insights are indispensable for the rational design and development of new materials for scientific and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Cd2(IO3)(PO4) and Cd1.62Mg0.38(IO3)(PO4): metal iodate-phosphates with large SHG responses and wide band gaps - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Cd2(IO3)(PO4) and Cd1.62Mg0.38(IO3)(PO4): metal iodate-phosphates with large SHG responses and wide band gaps - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. [2506.17794] Ab initio calculation of electronic band structure of Cd$_{1-x}$Fe$_x$Se [arxiv.org]

- 8. mpm.spbstu.ru [mpm.spbstu.ru]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. rsdjournal.org [rsdjournal.org]

- 12. uwjst.org.pk [uwjst.org.pk]

Methodological & Application

Application Notes and Protocols for Cadmium Iodate Crystal Growth by Slow Evaporation Method

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of cadmium iodate (B108269) crystals using the slow evaporation method. Cadmium iodate is a compound of interest for its potential applications in nonlinear optics and other areas of materials science.

Introduction

The slow evaporation solution growth technique is a widely used method for producing high-quality single crystals. This method relies on the gradual removal of a solvent from a saturated solution, which leads to an increase in the solute concentration and subsequent crystallization. The slow rate of evaporation allows for the orderly arrangement of molecules or ions into a crystal lattice, resulting in larger and more perfect crystals compared to rapid precipitation methods.

For this compound, this method can be employed to grow different polymorphs, including this compound monohydrate (Cd(IO₃)₂·H₂O) and various anhydrous forms such as ε-Cd(IO₃)₂.[1] The choice of precursors and solvent conditions plays a critical role in determining the final crystal structure and morphology.

Data Presentation

Crystallographic Data of this compound Polymorphs

The following table summarizes the crystallographic data for two polymorphs of this compound grown by the slow evaporation method.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |

| This compound Monohydrate | Cd(IO₃)₂·H₂O | Triclinic | Pī | a = 7.119(2) Å, b = 7.952(2) Å, c = 6.646(2) Å, α = 102.17(2)°, β = 114.13(2)°, γ = 66.78(4)° | [1] |

| Epsilon-Cadmium Iodate | ε-Cd(IO₃)₂ | Orthorhombic | Pca2₁ | a = 17.581(2) Å, b = 5.495(2) Å, c = 11.163(2) Å | [1][2] |

Influence of Growth Parameters on Crystal Characteristics

This table outlines the general influence of various experimental parameters on the characteristics of this compound crystals grown by the slow evaporation method.[3]

| Parameter | Effect on Crystal Growth | Observations |

| Precursor Concentration | Affects nucleation density, crystal size, and morphology. | Higher concentrations can lead to the formation of dendritic or hopper crystals, while lower concentrations may result in well-formed prismatic crystals.[3] |

| Temperature | Influences solvent evaporation rate and solute solubility. | A constant, slightly elevated temperature can accelerate crystal growth, but rapid temperature fluctuations should be avoided to prevent defects. |

| pH | Can alter crystal habit and the formation of different polymorphs. | The pH of the solution is a critical parameter that can influence the composition and crystallinity of the resulting phases.[3] |

| Solvent | The choice of solvent and its purity are crucial for obtaining high-quality crystals. | Aqueous solutions are common, with the addition of acids like nitric acid to obtain specific anhydrous polymorphs.[1][2] |

| Impurities | Can inhibit or alter crystal growth and morphology. | The presence of impurities can lead to the formation of opaque or translucent crystals with defects.[3] |

Experimental Protocols

Protocol 1: Growth of this compound Monohydrate (Cd(IO₃)₂·H₂O) Crystals

This protocol describes the synthesis of this compound monohydrate single crystals from aqueous solutions of cadmium chloride and potassium iodate.[1]

Materials:

-

Cadmium chloride (CdCl₂)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a saturated aqueous solution of cadmium chloride at room temperature.

-

Prepare a saturated aqueous solution of potassium iodate at room temperature.

-

-

Mix Solutions:

-

Slowly add the potassium iodate solution to the cadmium chloride solution while stirring continuously with a magnetic stirrer. A white precipitate of this compound will form.

-

-

Dissolution and Saturation:

-

Gently heat the mixture while stirring to dissolve the precipitate. Add a minimal amount of deionized water if necessary to achieve complete dissolution and form a clear, saturated solution.

-

-

Crystallization:

-

Filter the hot, saturated solution into a clean beaker to remove any undissolved particles.

-

Cover the beaker with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation.

-

Place the beaker in a location with a stable temperature and minimal vibrations.

-

-

Crystal Growth and Harvesting:

-

Allow the solvent to evaporate slowly over several days to weeks. Colorless, transparent crystals of Cd(IO₃)₂·H₂O will form at the bottom of the beaker.

-

Once the crystals have reached the desired size, carefully decant the remaining solution.

-

Gently wash the crystals with a small amount of cold deionized water and dry them on a filter paper.

-

Protocol 2: Growth of Epsilon-Cadmium Iodate (ε-Cd(IO₃)₂) Crystals

This protocol details the synthesis of the anhydrous ε-polymorph of this compound.[1][2]

Materials:

-

γ-Cadmium iodate (γ-Cd(IO₃)₂)

-

30% Nitric acid (HNO₃)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Filter paper

Procedure:

-

Prepare Saturated Solution:

-

Prepare a saturated solution of γ-Cd(IO₃)₂ in 30% nitric acid.

-

-

Crystallization at Elevated Temperature:

-

Gently heat the solution to 60°C on a hot plate with continuous stirring to ensure complete dissolution and saturation.

-

Filter the hot solution into a clean beaker.

-

-

Slow Evaporation:

-

Maintain the beaker at a constant temperature of 60°C and allow the solvent to evaporate slowly. The beaker can be loosely covered to control the rate of evaporation.

-

-

Crystal Growth and Harvesting:

-

Single crystals of ε-Cd(IO₃)₂ will form as the solvent evaporates.

-

After a suitable growth period, carefully remove the crystals from the solution.

-

Wash the crystals with deionized water and allow them to air dry.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the slow evaporation method of this compound crystal growth.

References

Application Notes and Protocols for Single Crystal X-ray Diffraction (XRD) Analysis of Cadmium Iodate